2-Chloro-3-methylbutanoyl chloride
Overview
Description
2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a derivative of butanoyl chloride, where a chlorine atom is substituted at the second carbon and a methyl group at the third carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbutanoyl chloride can be synthesized through the chlorination of 3-methylbutanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylbutanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-methylbutanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used in the presence of aromatic compounds.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-Methylbutanoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and nucleic acids. The pathways involved in its reactions are primarily nucleophilic substitution and acylation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylbutane: Similar in structure but lacks the acyl chloride functional group.
3-Methylbutanoyl Chloride: Lacks the chlorine substitution at the second carbon.
2-Chlorobutanoyl Chloride: Lacks the methyl group at the third carbon.
Uniqueness
2-Chloro-3-methylbutanoyl chloride is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications
Properties
IUPAC Name |
2-chloro-3-methylbutanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCRZNJYNFAQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481930 | |
Record name | Butanoyl chloride, 2-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35383-59-6 | |
Record name | Butanoyl chloride, 2-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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